3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one
Description
3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a pyrimidinyl group, an oxadiazolyl group, and an azepanone ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-9-4-1-2-7-18(13(9)20)8-10-16-12(17-21-10)11-14-5-3-6-15-11/h3,5-6,9,19H,1-2,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJRBTRZFSHZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)O)CC2=NC(=NO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl-Oxadiazolyl Intermediate: This step involves the reaction of a pyrimidine derivative with a suitable oxadiazole precursor under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Coupling with Azepanone: The intermediate is then coupled with an azepanone derivative through a nucleophilic substitution reaction, often in the presence of a base to deprotonate the hydroxy group and promote the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and solvents to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the oxadiazole ring or to convert the hydroxy group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied, but common targets include enzymes involved in DNA replication, protein synthesis, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-one: Similar structure but with a piperidinone ring instead of an azepanone ring.
3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-one: Similar structure but with a morpholinone ring.
Uniqueness
The uniqueness of 3-Hydroxy-1-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
